molecular formula C5H8O B6160305 (1S,2R)-2-methylcyclopropane-1-carbaldehyde CAS No. 397266-17-0

(1S,2R)-2-methylcyclopropane-1-carbaldehyde

Cat. No. B6160305
CAS RN: 397266-17-0
M. Wt: 84.1
InChI Key:
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Description

(1S,2R)-2-Methylcyclopropane-1-carbaldehyde (MCCA) is an important organic compound that has been studied in both academic and industrial research. It is a versatile compound that has a wide range of applications in the synthesis of other compounds, in the production of pharmaceuticals, and as a reagent in laboratory experiments.

Scientific Research Applications

(1S,2R)-2-methylcyclopropane-1-carbaldehyde has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the production of pharmaceuticals, and as a reagent in laboratory experiments. It has been used as a synthetic intermediate in the synthesis of drugs, such as the antimalarial drug artemisinin. It has also been used in the synthesis of other organic compounds, such as cyclopropane derivatives and cyclopropyl amines. In addition, (1S,2R)-2-methylcyclopropane-1-carbaldehyde has been used as a reagent in organic reactions, such as the Wittig reaction and the Claisen rearrangement.

Mechanism of Action

(1S,2R)-2-methylcyclopropane-1-carbaldehyde is a versatile compound that has a wide range of applications in the synthesis of other compounds, in the production of pharmaceuticals, and as a reagent in laboratory experiments. The mechanism of action of (1S,2R)-2-methylcyclopropane-1-carbaldehyde depends on the type of reaction it is used in. In the Williamson ether synthesis, (1S,2R)-2-methylcyclopropane-1-carbaldehyde is produced from the reaction of an alkyl halide and an alkyl alcohol. In the Wittig reaction, (1S,2R)-2-methylcyclopropane-1-carbaldehyde is produced from the reaction of an aldehyde or ketone with a phosphonium salt. In the Claisen rearrangement, (1S,2R)-2-methylcyclopropane-1-carbaldehyde is produced from the reaction of a cyclic ether with a base.
Biochemical and Physiological Effects
(1S,2R)-2-methylcyclopropane-1-carbaldehyde has been studied for its biochemical and physiological effects in various organisms. It has been shown to have antifungal and antibacterial activity in laboratory studies. It has also been studied for its potential to inhibit the growth of cancer cells. In addition, (1S,2R)-2-methylcyclopropane-1-carbaldehyde has been studied for its potential to act as an antioxidant and to inhibit the growth of certain viruses.

Advantages and Limitations for Lab Experiments

(1S,2R)-2-methylcyclopropane-1-carbaldehyde has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive and readily available compound. In addition, it is a versatile compound that can be used in a variety of reactions. A limitation of (1S,2R)-2-methylcyclopropane-1-carbaldehyde is that it is a flammable compound, so it must be handled with care in the laboratory.

Future Directions

The future of (1S,2R)-2-methylcyclopropane-1-carbaldehyde in scientific research is promising. There are a number of potential applications that could be explored, such as its use as a catalyst in organic synthesis, its potential as an inhibitor of certain enzymes, and its potential as a drug delivery agent. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential as an antioxidant. Finally, further research could be conducted on its potential to act as a reagent in laboratory experiments, such as the Wittig reaction and the Claisen rearrangement.

Synthesis Methods

(1S,2R)-2-methylcyclopropane-1-carbaldehyde can be synthesized using a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Claisen rearrangement. In the Williamson ether synthesis, (1S,2R)-2-methylcyclopropane-1-carbaldehyde is synthesized from the reaction of an alkyl halide and an alkyl alcohol. In the Wittig reaction, (1S,2R)-2-methylcyclopropane-1-carbaldehyde is produced from the reaction of an aldehyde or ketone with a phosphonium salt. The Claisen rearrangement is a reaction that produces (1S,2R)-2-methylcyclopropane-1-carbaldehyde from the reaction of a cyclic ether with a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (1S,2R)-2-methylcyclopropane-1-carbaldehyde can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "2-methylcyclopropanecarboxylic acid", "Sodium borohydride", "Sodium hydroxide", "Chloroacetaldehyde", "Acetic acid", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 2-methylcyclopropanecarboxylic acid to 2-methylcyclopropanecarboxaldehyde", "2-methylcyclopropanecarboxylic acid is reacted with chloroacetaldehyde in the presence of acetic acid and sulfuric acid to form 2-methylcyclopropanecarboxaldehyde.", "Step 2: Reduction of 2-methylcyclopropanecarboxaldehyde to (1S,2R)-2-methylcyclopropane-1-carbaldehyde", "2-methylcyclopropanecarboxaldehyde is reduced with sodium borohydride in the presence of sodium hydroxide to form (1S,2R)-2-methylcyclopropane-1-carbaldehyde.", "Step 3: Purification of (1S,2R)-2-methylcyclopropane-1-carbaldehyde", "The crude product is purified by washing with water and sodium chloride solution, followed by distillation to obtain the final product." ] }

CAS RN

397266-17-0

Molecular Formula

C5H8O

Molecular Weight

84.1

Purity

95

Origin of Product

United States

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